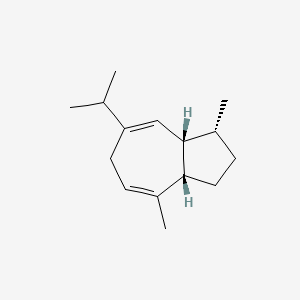

(-)-Guaia-6,9-diene

説明

Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(1R,3aS,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m1/s1 |

InChIキー |

RCMUGHFHXFHKNW-BPLDGKMQSA-N |

異性体SMILES |

C[C@@H]1CC[C@H]2[C@@H]1C=C(CC=C2C)C(C)C |

正規SMILES |

CC1CCC2C1C=C(CC=C2C)C(C)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Guaia 6,9 Diene

Botanical Sources and Distribution Patterns in Plant Essential Oils

(-)-Guaia-6,9-diene has been identified as a component in the essential oils of plants belonging to several families, with notable presence in the Geraniaceae and Asteraceae families. Its occurrence and concentration can vary significantly depending on the plant species, cultivar, and even the specific plant part and growth stage.

Occurrence in Pelargonium Species and Chemotypic Variations

Species within the Pelargonium genus, commonly known as geraniums, are significant sources of this compound. The presence and concentration of this compound are often used as markers to differentiate between Pelargonium graveolens chemotypes and their geographical origin. acgpubs.orgthieme-connect.comresearchgate.net

Several chemotypes of Pelargonium graveolens are recognized based on their essential oil composition. The Bourbon variant, traditionally sourced from Reunion Island and Madagascar, is known to contain a significant amount of guaia-6,9-diene (B1238967), typically ranging from 5% to 7%. mdpi.comiff.comflorihana.com In contrast, the African variant, originating from regions like Algeria, Morocco, and Egypt, is characterized by the presence of 10-epi-γ-eudesmol and the absence of guaia-6,9-diene. acgpubs.orgthieme-connect.comresearchgate.net The Chinese variant, another recognized chemotype, primarily contains citronellol. mdpi.com

Studies have shown that the main chemical components of Pelargonium oil include geraniol, citronellol, isomenthone, geranyl formate, citronellyl formate, linalool, guaia-6,9-diene, and cis-rose oxide. researchgate.net The oil content and composition can change throughout the plant's development, with the highest oil yield often observed during the full blooming stage. researchgate.net Factors such as genotype, habitat, growing conditions, harvesting frequency, and nutrient availability can influence the concentration of guaia-6,9-diene in Pelargonium essential oil. up.ac.zacabidigitallibrary.orgtandfonline.com For instance, studies on hydroponically grown rose geranium have indicated that the guaia-6,9-diene content can be influenced by phosphorus concentration in the nutrient solution. tandfonline.com

Research on Pelargonium capitatum has also revealed the presence of guaia-6,9-diene in its essential oil, with significant variability in composition among natural populations, suggesting the existence of multiple chemotypes within this species as well. tandfonline.com In Pelargonium 'Endsleigh' flowers, guaia-6,9-diene has been identified as a major volatile compound, particularly at the full bloom stage, representing a significant percentage of the identified volatile organic compounds. cnr.it

Here is a table summarizing the occurrence of Guaia-6,9-diene in different Pelargonium chemotypes:

| Pelargonium Chemotype | Origin | Key Markers / Major Components | Guaia-6,9-diene Content |

| Bourbon | Reunion Island, Madagascar | Guaia-6,9-diene, Geraniol, Linalool | 5-7% mdpi.comiff.comflorihana.com |

| African | Algeria, Morocco, Egypt | 10-epi-γ-eudesmol (Guaia-6,9-diene typically absent) | Typically absent acgpubs.orgthieme-connect.comresearchgate.net |

| Chinese | China | Citronellol (30-40%), Guaia-6,9-diene also prominent in some oils | Prominent in some oils acgpubs.orgresearchgate.net |

| P. capitatum | Natural populations | Variable; includes Guaia-6,9-diene, Citronellol, etc. | Variable tandfonline.com |

| P. 'Endsleigh' flowers | Cultivar | Guaia-6,9-diene (major), 3-Carene, β-Caryophyllene | ~55% (in flowers at full bloom) cnr.it |

Presence in Other Plant Families (e.g., Asteraceae, Rutaceae, Valerianaceae)

Beyond the Pelargonium genus, this compound has been detected in species belonging to other plant families.

In the Asteraceae family, guaia-6,9-diene has been found in the essential oil of Pseudognaphalium gaudichaudianum, a herbaceous plant native to the highlands of Bolivia. front-sci.comredalyc.orgresearchgate.net In this species, guaia-6,9-diene was identified as one of the major compounds in the essential oil, present at a concentration of 14.46%. redalyc.orgresearchgate.net Another Asteraceae species, Eupatorium odoratum L. (Siam weed), collected in Vietnam, has also shown the presence of guaia-6,9-diene in its essential oil, albeit at a lower concentration of 4.49%. tjnpr.org Essential oils from other Asteraceae species, such as Artemisia annua and Baccharis species, have also been reported to contain guaia-6,9-diene. thegoodscentscompany.comredalyc.org

Within the Valerianaceae family, Nardostachys chinensis (Indian spikenard) has been identified as a source of (+)-Guaia-6,9-diene. knapsackfamily.comgenome.jp Valeriana officinalis (Valerian) has also been reported to contain guaia-6,9-diene in its essential oil, with concentrations ranging from 0.00 to 0.39%. zsmu.edu.ua

Other plant sources where Guaia-6,9-diene has been reported include Alpinia japonica np-mrd.org, Curcuma amada (Zingiberaceae) thegoodscentscompany.com, Cinnamomum fragrans (Lauraceae) thegoodscentscompany.com, Pinus halepensis and Pinus mugo subsp. mugo (Pinaceae) knapsackfamily.com, and Peucedanum tauricum (Apiaceae) mdpi.com. In Peucedanum tauricum, guaia-6,9-diene was detected in both headspace volatiles and hydrodistilled essential oil, with concentrations varying depending on the plant part and phenological stage. mdpi.com

Here is a table summarizing the occurrence of Guaia-6,9-diene in other plant families:

| Plant Family | Genus Species | Guaia-6,9-diene Content (%) | Reference |

| Asteraceae | Pseudognaphalium gaudichaudianum | 14.46 | redalyc.orgresearchgate.net |

| Asteraceae | Eupatorium odoratum | 4.49 | tjnpr.org |

| Asteraceae | Artemisia annua | Detected (percentage not specified in snippet) | thegoodscentscompany.com |

| Asteraceae | Baccharis sp. | Detected (e.g., 0.57% in one Baccharis sp.) | redalyc.org |

| Valerianaceae | Nardostachys chinensis | Detected (as (+)-Guaia-6,9-diene) | knapsackfamily.comgenome.jp |

| Valerianaceae | Valeriana officinalis | 0.00–0.39 | zsmu.edu.ua |

| Zingiberaceae | Curcuma amada | Detected | thegoodscentscompany.com |

| Lauraceae | Cinnamomum fragrans | Detected | thegoodscentscompany.com |

| Pinaceae | Pinus halepensis | Detected | knapsackfamily.com |

| Pinaceae | Pinus mugo subsp. mugo | Detected | knapsackfamily.com |

| Apiaceae | Peucedanum tauricum | 1.9-4.0 (in specific samples/parts) | mdpi.com |

| Alpinia | Alpinia japonica | Detected | np-mrd.org |

Advanced Extraction and Isolation Techniques for Enriched Samples

The extraction and isolation of this compound from plant material typically involve techniques aimed at obtaining essential oils or volatile fractions, followed by further purification steps if a pure isolate is required.

Hydrodistillation and Steam Distillation Methodologies

Hydrodistillation and steam distillation are classic and widely used methods for extracting essential oils from plant materials. up.ac.zauni.lunih.govcore.ac.uk In hydrodistillation, the plant material is immersed in water and boiled, with the steam carrying the volatile compounds. researchgate.net Steam distillation involves passing steam through the plant material. up.ac.zaresearchgate.net The vapor mixture is then cooled, and the immiscible essential oil is collected.

These methods are commonly applied to obtain essential oils from Pelargonium species. acgpubs.orgiff.comresearchgate.netup.ac.zatandfonline.comresearchgate.net For instance, rose geranium essential oil has been extracted using steam distillation. tandfonline.comresearchgate.net Studies have compared water distillation and steam distillation for recovering volatile oil from geranium plants, with steam distillation often yielding desirable results due to less hydrolysis compared to water distillation. up.ac.za The duration of distillation can also influence the yield of essential oil. researchgate.net

Hydrodistillation has also been used to obtain the essential oil from Pseudognaphalium gaudichaudianum, where guaia-6,9-diene was identified as a major component. redalyc.orgresearchgate.net Similarly, essential oil containing guaia-6,9-diene has been obtained from Peucedanum tauricum fruits by hydrodistillation. mdpi.comd-nb.info

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique used for the analysis of volatile compounds in the headspace above a sample. thegoodscentscompany.commdpi.comnih.govbeilstein-journals.orgnih.govcabidigitallibrary.org This method involves exposing a coated fiber to the headspace, where volatile compounds partition onto the fiber coating. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph for analysis. mdpi.comnih.gov

HS-SPME is a valuable tool for volatile profiling and can provide a quick fingerprint of the plant's headspace. mdpi.com It has been applied to study the volatile compounds in Pelargonium 'Endsleigh' flowers, where guaia-6,9-diene was identified as a major volatile. cnr.it In the study of Peucedanum tauricum, guaia-6,9-diene was detected in both HS-SPME samples and hydrodistilled essential oils, confirming its presence as a volatile component. mdpi.com HS-SPME has also been used in the analysis of sesquiterpene hydrocarbons, including guaia-6,9-diene, in grape berry exocarp. beilstein-journals.orgbeilstein-journals.org

Optimized conditions for HS-SPME, such as extraction temperature and time, are crucial for efficient volatile compound extraction. mdpi.comcabidigitallibrary.org

Preparative Chromatographic Approaches for Pure Isolate Acquisition

To obtain pure isolates of this compound, preparative chromatographic techniques are often employed following initial extraction. These methods allow for the separation and purification of individual compounds from complex essential oil mixtures.

Column chromatography is a common preparative technique used for the purification of compounds from plant extracts. chemrxiv.org In this method, the extract is loaded onto a stationary phase (e.g., silica (B1680970) gel) packed in a column, and different compounds are eluted using a solvent gradient. chemrxiv.org

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for obtaining pure isolates. chemrxiv.orgresearchgate.net HPLC offers high resolution and can be used to separate compounds with similar chemical properties. chemrxiv.orgresearchgate.net It has been used for the further purification of guaia-6,10(14)-diene, a related guaiane (B1240927) compound. chemrxiv.org

While specific details on the preparative chromatographic isolation of pure this compound were not extensively detailed in the provided snippets, the general principle involves using chromatographic methods like column chromatography or preparative HPLC after initial extraction (such as hydrodistillation or steam distillation) to separate this compound from other components of the essential oil. Preparative Gas Chromatography (GC) has also been used to isolate sesquiterpene hydrocarbons, including guaia-1(10),11-diene (B1234809) and guaia-9,11-diene, from Peucedanum tauricum essential oil. d-nb.info These techniques are essential for obtaining pure samples for detailed structural elucidation and further studies. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Guaia 6,9 Diene

Precursor Utilization and Isoprenoid Pathway Integration

The biosynthesis of (-)-guaia-6,9-diene, like all sesquiterpenes, originates from farnesyl diphosphate (B83284) (FPP). FPP is a key intermediate in the isoprenoid pathway, which in plants operates through two main routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids mdpi.commdpi.com. FPP is synthesized by farnesyl diphosphate synthase (FPS) through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) academicjournals.orgfrontiersin.org. While monoterpene and diterpene biosynthesis typically occur in plastids via the MEP pathway, sesquiterpene biosynthesis is generally localized to the cytosol, utilizing IPP and DMAPP supplied by the MVA pathway mdpi.compnas.orgnih.gov. However, in some instances, sesquiterpenes may also originate from precursors of the MEP pathway, suggesting potential transport of IPP from plastids to the cytosol nih.gov.

Sesquiterpene Synthase-Catalyzed Cyclization Reactions

The formation of the guaiane (B1240927) skeleton, characteristic of this compound, involves the cyclization of FPP catalyzed by specific sesquiterpene synthases scirp.orgresearchgate.net. This process typically involves initial ionization of FPP by diphosphate abstraction, generating a reactive farnesyl cation intermediate d-nb.infoboku.ac.at. Subsequent cyclization and rearrangement steps lead to the formation of the bicyclic guaiane structure.

Role of Germacrene C and Other Intermediates in Guaiane Skeleton Formation

Germacrane-type sesquiterpenes, such as germacrene C, are important macrocyclic intermediates in the biosynthesis of guaiane sesquiterpenes researchgate.netplos.org. The cyclization of FPP can initially yield a germacrene-like macrocyclic intermediate through a C1-to-C10 cyclization scirp.orgresearchgate.net. This germacrane (B1241064) intermediate can then undergo a second cyclization reaction, often initiated by reprotonation, to form the bicyclic guaiane skeleton researchgate.netd-nb.info. Specifically, the formation of the guaiane skeleton from a germacrane precursor is thought to involve a C2-to-C6 cyclization scirp.orgresearchgate.net.

Studies on the sesquiterpene fraction of tomato leaves (Lycopersicon esculentum cv. VFNT Cherry) have shown that germacrene C is the most abundant sesquiterpene, with guaia-6,9-diene (B1238967) also present pnas.orgpnas.org. This co-occurrence and experimental evidence support the role of germacrene C as an intermediate in the biosynthesis of guaia-6,9-diene beilstein-journals.org. A proposed reaction pathway to guaia-6,9-diene involves germacrene C as an intermediate nih.gov.

Mechanistic Postulations for Cyclization and Rearrangement Processes

The cyclization of FPP to form the guaiane skeleton proceeds through a series of cationic cascade reactions within the hydrophobic cavity of the sesquiterpene synthase researchgate.net. Following the initial ionization of FPP, the farnesyl cation undergoes cyclization to form a germacrene intermediate. The subsequent cyclization to the guaiane skeleton involves further rearrangements and deprotonation steps researchgate.net.

Mechanistic studies, including isotopic labeling experiments and computational calculations, have provided insights into these processes boku.ac.atresearchgate.netresearchgate.net. For instance, labeling experiments with deuterium (B1214612) have been used to study the cyclization mechanisms of sesquiterpene synthases, including those producing guaiane compounds boku.ac.atnih.gov. These studies help to elucidate the specific steps and intermediates involved in the enzymatic transformation of the linear FPP precursor into the bicyclic guaiane structure. While the precise mechanistic details for the formation of this compound can vary depending on the specific synthase, the general principle involves a macrocyclization to a germacrane intermediate followed by a second cyclization to form the guaiane ring system.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of sesquiterpenes, including this compound, is regulated at the genetic level through the expression of genes encoding the relevant sesquiterpene synthases and enzymes in the upstream isoprenoid pathways.

cDNA Isolation and Characterization of Relevant Synthases

The identification and characterization of sesquiterpene synthase genes involved in guaiane biosynthesis have been achieved through cDNA isolation and functional expression studies. For example, cDNA clones encoding δ-guaiene synthase, a sesquiterpene cyclase, have been isolated from Aquilaria microcarpa cell cultures scirp.orgresearchgate.netscirp.org. These studies have shown that these synthases catalyze the formation of guaiane-type sesquiterpenes from FPP nih.govresearchgate.net.

In Lycopersicon esculentum (tomato), a germacrene C synthase cDNA has been isolated and characterized. This enzyme produces germacrene C, a precursor to guaia-6,9-diene, along with other sesquiterpenes pnas.orgpnas.org. The isolation of such cDNAs allows for the study of the enzyme's properties, including substrate specificity and product profile.

Microbial Expression Systems for Biosynthesis Pathway Elucidation

Heterologous expression systems, particularly in microorganisms like Escherichia coli and Saccharomyces cerevisiae, have been instrumental in functionally characterizing isolated sesquiterpene synthase genes and elucidating sesquiterpene biosynthetic pathways frontiersin.orgpnas.orgnih.govnih.govresearchgate.netoup.com. By introducing cDNA clones into these host systems, researchers can express the recombinant enzymes and analyze the products formed from the precursor FPP pnas.orgpnas.orgnih.govresearchgate.netoup.com.

This approach has been used to confirm the catalytic activity of δ-guaiene synthases from Aquilaria species, demonstrating their ability to produce guaiane compounds nih.govresearchgate.net. Similarly, expression of germacrene C synthase cDNA in E. coli confirmed its activity and product profile, including the formation of germacrene C and guaia-6,9-diene pnas.orgpnas.org. Microbial expression systems also facilitate the study of the effects of gene modifications and the co-expression of multiple genes in a biosynthetic pathway frontiersin.orgnih.gov.

Biosynthesis of this compound: Influences of Environmental and Physiological Factors

The biosynthesis of sesquiterpenes, including this compound, in plants is a complex process significantly influenced by a variety of environmental and physiological factors. These factors can modulate the activity of key enzymes and the expression of genes involved in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the precursors for sesquiterpene synthesis. Sesquiterpenes play diverse roles in plants, often associated with defense against pathogens and pests, as well as adaptation to environmental stresses. Current time information in Magadi, KE.

Environmental stimuli such as light, temperature, and biotic stress have been shown to significantly alter the expression of genes involved in terpenoid production. nih.gov Exposure to UV light and elevated temperatures can enhance the biosynthesis of protective terpenoids. nih.gov Specifically, UV-B radiation can activate plant defense systems and promote the biosynthesis of secondary metabolites like terpenes. nih.gov

Physiological factors, including plant hormones, also play a crucial regulatory role in sesquiterpene production, often in response to environmental stress. Current time information in Magadi, KE.nih.govnih.gov Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are known to regulate sesquiterpene biosynthesis. Current time information in Magadi, KE.nih.govnih.gov For instance, treatment with methyl jasmonate (MeJA), a derivative of jasmonic acid, has been shown to increase sesquiterpene levels in Picea abies. nih.gov Salicylic acid can upregulate key enzymes in the terpenoid biosynthesis pathway, such as farnesyl diphosphate synthase (FPPS) and squalene (B77637) synthase (SQS). nih.gov Mechanical wounding, a form of biotic stress, can induce the biosynthesis of secondary metabolites, including sesquiterpenoids, with associated upregulation of biosynthesis-related genes observed in Aquilaria sinensis. nih.gov

Light conditions can influence the activity of the precursor pathways; the MEP pathway tends to be more active under light, while the MVA pathway shows heightened activity in darkness. nih.gov Studies on sesquiterpene lactones (STLs), a class of sesquiterpenes, suggest that lower-than-natural light exposure can lead to higher STL accumulation, contrasting with the effect of light intensity. nih.gov

Temperature is another influential environmental factor. While elevated temperatures can enhance protective terpenoid biosynthesis generally nih.gov, high temperatures (e.g., 40°C) have been shown to increase the expression of key genes and the content of artemisinin, another sesquiterpene, in Artemisia annua. nih.gov Conversely, cold stress can also impact sesquiterpene biosynthesis, potentially by diverting photosynthetically fixed carbon towards the synthesis of specialized metabolites. nih.gov Cold stress has been positively correlated with terpenoid accumulation through enhanced expression of genes like germacrene D synthase (GDS) and γ-cadinene synthase (CDS) in Ocimum basilicum. nih.gov However, research on Pelargonium sp. (rose geranium) indicated that guaia-6,9-diene content was not influenced by temperature in specific harvesting experiments. nih.gov

Water availability and related stresses like drought and salinity can limit plant metabolic activities and the synthesis of secondary metabolites. citeab.com Sesquiterpenes are involved in plant stress responses and can aid in adaptation to drought. Current time information in Magadi, KE. Drought stress has been observed to upregulate enzymes in secondary metabolite pathways, leading to increased accumulation. nih.gov

Nutrient availability, particularly nitrogen and phosphorus, can also affect guaia-6,9-diene production. Studies on Pelargonium sp. have shown varied responses to nitrogen application. In one harvest, increasing levels of both conventional and organic nitrogen tended to decrease the percentage of guaia-6,9-diene, although this effect was not significant in a subsequent harvest. nih.gov

Table 1: Influence of Nitrogen Levels on Guaia-6,9-diene Percentage in Pelargonium sp. (First Harvest) nih.gov

| Nitrogen Source | Nitrogen Level ( kg/ha/year ) | Guaia-6,9-diene (%) |

| Control | 0 | [Data not explicitly provided in snippet for control, but implied as baseline] |

| Conventional | 100 | [Data not explicitly provided in snippet] |

| Conventional | 200 | [Data not explicitly provided in snippet] |

| Conventional | 300 | Reduced percentage |

| Organic | 100 | Reduced percentage |

| Organic | 200 | Reduced percentage |

| Organic | 300 | Reduced percentage |

In contrast to nitrogen, phosphorus concentration in the nutrient solution has been shown to significantly affect guaia-6,9-diene content in hydroponically grown rose geranium. Higher phosphorus levels correlated with increased guaia-6,9-diene content, suggesting that phosphorus availability can enhance the quality of the essential oil in this regard. nih.gov

Table 2: Influence of Phosphorus Concentration on Guaia-6,9-diene Content in Hydroponically Grown Pelargonium sp. nih.gov

| Phosphorus Concentration (mmol/l) | Guaia-6,9-diene Content |

| < 2.2 | Lower content |

| 2.2 | Greater content |

Physiological factors such as plant age, harvesting stage, and genotype can also influence essential oil composition. While one study found guaia-6,9-diene was not influenced by plant shoot age in Pelargonium nih.gov, harvesting frequency and stage can impact essential oil biosynthesis. nih.gov Guaia-6,9-diene content has been observed to vary across different phenological periods in Peucedanum tauricum. uni.lu

The application of plant stress hormones as elicitors has also been investigated. In simulated hail-damaged rose geranium, the application of abscisic acid (ABA) showed conflicting results regarding guaia-6,9-diene. One analysis indicated a negative correlation with prolonged application of a higher level of ABA, suggesting a decline in guaia-6,9-diene. ontosight.ai However, another part of the same study reported that guaia-6,9-diene was not significantly affected by either the elicitor treatments (ABA and MeJA) or the length of the application period. ontosight.aiuni.lu

Table 3: Guaia-6,9-diene Content in Peucedanum tauricum at Different Phenological Stages and Extraction Methods uni.lu

| Phenological Stage | Extraction Method | Guaia-6,9-diene (%) |

| Inflorescence (IF) | HS | Detected (Mainly) |

| Inflorescence (IF) | HD | Detected (Mainly) |

| Mature Flower (MF) | HS | Detected (Mainly) |

| Mature Flower (MF) | HD | Detected (Mainly) |

| Flower (FL) | HS | 4.0 |

| Flower (FL) | HD | Not detected |

| Leaves (Flowering) | HS | 1.9 |

| Fruit | HD | 2.0 – 2.4 |

HS: Headspace, HD: Hydrodistillation

These findings collectively highlight the intricate relationship between environmental and physiological factors and the biosynthesis of this compound and other sesquiterpenes, demonstrating that external conditions and internal plant signals can significantly impact their production and accumulation.

Chemical Synthesis and Derivatization Strategies of Guaia 6,9 Diene

Total Synthesis Approaches to the Guaiane (B1240927) Skeleton

Total synthesis provides a route to access the guaiane skeleton from basic chemical feedstocks. This often involves constructing the fused 5- and 7-membered rings with precise control over relative and absolute stereochemistry.

Stereoselective Construction of the Guaiane Core Structure

Stereoselective methods are crucial for building the correct configuration of the guaiane core. Approaches have utilized key reactions to establish the bicyclo[5.3.0]decane system with defined stereochemistry. For instance, the stereoselective preparation of the cis-hydroazulene core, a key feature of some guaiane skeletons, has been achieved through sequences involving Dieckmann condensation of bicyclic lactone systems, prepared by tandem conjugate addition and intramolecular allylic alkylation of butenolide precursors. acs.orgnih.gov Carbene-mediated cyclopropanation has also been employed in constructing the characteristic tricyclic skeleton in some guaiane total syntheses. acs.orgnih.gov Another strategy involves the stereoselective preparation of the bicyclo[5.3.0]decane skeleton using tungsten-catalyzed cyclization of acyclic trienynes under photo-irradiation conditions. researchgate.net Biomimetic tandem oxy-Cope/ene rearrangement has been utilized to access the condensed 5-7 carbocycles of guaiane sesquiterpenes in a highly enantio- and stereoselective manner. nih.gov

Asymmetric Synthetic Methodologies for Enantiopure Compounds

Accessing enantiopure guaiane compounds requires asymmetric synthetic methodologies. These methods aim to control the formation of stereocenters to yield a single enantiomer. Chiral building blocks can be employed in the synthesis of guaiane sesquiterpenes. cnr.it Asymmetric synthesis is a widely acknowledged tool for producing enantiopure compounds in various chemical fields, including pharmaceuticals. buchler-gmbh.com While general principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are applicable, specific asymmetric routes to (-)-Guaia-6,9-diene or highly related guaianes often involve strategies tailored to the unique structural features of the target molecule. The development of efficient methods for the synthesis of desired compounds in an enantiopure state is a significant responsibility for synthetic chemists. buchler-gmbh.com

Semisynthetic Routes Utilizing Biosynthetically Derived Precursors

Semisynthesis offers an alternative approach, leveraging naturally occurring or biosynthetically produced compounds as starting materials to reduce the complexity of synthesizing the entire molecule from scratch.

Microbe-Engineered Building Blocks (e.g., Guaia-6,10(14)-diene)

Microbial engineering has emerged as a powerful tool to produce complex natural product precursors. Guaia-6,10(14)-diene, a biosynthetically derived guaiane precursor, has been successfully produced using engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae. acs.orgnih.govresearchgate.netchemrxiv.org This is achieved by systematically engineering the isoprenoid pathway in these microbes, often utilizing systems like CRISPR/Cas9 to enhance the production of the desired building block. acs.orgnih.govchemrxiv.org High titers of guaia-6,10(14)-diene have been reported from these engineered microbial systems. acs.orgnih.govchemrxiv.org This microbe-engineered precursor can then serve as a starting material for the semisynthesis of various guaiane-type sesquiterpenes, including those with potent biological activities like englerin A. acs.orgnih.govresearchgate.netacs.org

Convergent and Divergent Semisynthetic Pathways for Analogues

Semisynthetic strategies can be designed as either convergent or divergent pathways to access target molecules and their analogues. Convergent synthesis involves synthesizing several fragments separately and then coupling them in a final step, while divergent synthesis starts from a common intermediate and branches out to different target molecules. Semisynthesis from natural resources is considered a very important method for studying structure-activity relationships (SAR) of these molecules, despite the limitation of precursor availability. lboro.ac.uk Combining microbial and chemical syntheses provides a novel and efficient way to obtain complex natural products and develop derivatives for SAR studies. cjnmcpu.com For example, a combined chemosynthetic and biosynthetic approach has been developed for the synthesis of englerin A and its analogues, starting from microbially produced guaian-6,10(14)-diene. researchgate.netacs.org This strategy allows for rapid access to the epoxyguaiane core structure and facilitates the synthesis of analogues for evaluating their therapeutic potential. acs.org

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies

Chemical modifications of guaiane compounds and the synthesis of analogues are essential for understanding how structural changes influence biological activity. This involves targeted reactions on specific functional groups or the introduction of new substituents. The α-methylene-γ-lactone fragment, often present in guaiane-type sesquiterpene lactones, is a common site for chemical modification due to its role in biological activity. mdpi.com Modifications in this region can lead to increased biological activity and bioavailability. mdpi.com Reactions on other functional groups, such as epoxy cycles or exomethylene groups, are also explored to create diverse analogues. mdpi.com Semisynthesis is particularly valuable for SAR studies as it allows for the generation of a range of derivatives from a common precursor. lboro.ac.ukcjnmcpu.com Studies on chlorinated guaianolides, for instance, have explored structure-cytotoxicity relationships based on the presence of exocyclic double bonds and different substituents. nih.gov The synthesis of active strigolactone analogues based on guaiane-type sesquiterpene lactones also highlights the use of semisynthesis and analogue synthesis for SAR investigations. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of Guaia 6,9 Diene

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure and identifying the functional groups present in (-)-Guaia-6,9-diene.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition and thus the molecular formula of a compound. For Guaia-6,9-diene (B1238967), HRMS confirms the molecular formula as C₁₅H₂₄. nih.govcimapbioinfo.innist.govnist.gov The monoisotopic mass is reported as 204.187801 Da. uni.luwikidata.org GC-MS analysis of Guaia-6,9-diene shows characteristic fragment ions, with top peaks observed at m/z 105, 119, and 161. nih.gov This fragmentation pattern provides valuable information about the substructures present in the molecule.

One- and Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for determining the detailed structure and connectivity of organic molecules like this compound. 1D NMR, specifically ¹H and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for the assignment of signals and the mapping of the molecular skeleton. nih.govresearchgate.netemerypharma.comgithub.io

Identification of (-)-(1S, 4R, 5S)-guaia-6,9-diene has been performed using 1D and 2D NMR experiments. acgpubs.org While specific detailed NMR data for this compound were not extensively available in the search results, NMR spectroscopy is the primary method for unambiguous structural determination of sesquiterpenes. acgpubs.orgresearchgate.net Studies on related guaiane-type sesquiterpenes highlight the utility of COSY and HMBC spectra in confirming structural suggestions and establishing connectivity within the bicyclic system. nih.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on characteristic vibrational frequencies. For hydrocarbons like this compound, IR spectroscopy can provide evidence for the presence of C-H stretching and bending vibrations, as well as characteristic absorptions for the carbon-carbon double bonds. Vapor phase IR spectra for Guaia-6,9-diene are available in databases. nih.gov Although specific peak assignments were not detailed in the search results, IR spectroscopy complements MS and NMR data by providing information about the functional groups, supporting the proposed structure.

Chiral Analysis and Absolute Stereochemical Determination

Determining the chirality and absolute stereochemistry is crucial for fully characterizing a chiral compound like this compound.

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) coupled with chiral stationary phases is a powerful technique for separating and analyzing enantiomers. This method is frequently used to determine the enantiomeric distribution of chiral compounds in complex mixtures, such as essential oils. researchgate.netresearchgate.netstuba.sknih.govmdpi.comresearchgate.net Guaia-6,9-diene is a component found in essential oils, and chiral GC has been employed in the analysis of such oils. researchgate.netresearchgate.netstuba.skmdpi.com The use of enantioselective stationary phases allows for the separation of enantiomers, providing information on the enantiomeric excess (e.e.) or distribution. nih.govmdpi.com

Optical Rotation and Circular Dichroism Applications

Optical rotation is a fundamental property of chiral compounds, measuring the rotation of plane-polarized light. The sign and magnitude of optical rotation are specific to a particular enantiomer and can be used for identification and determination of purity. acgpubs.orgresearchgate.net For this compound, an optical rotation value of -41.6 (c= 1.5 g/100mL in EtOH) has been reported for a sample found to be 80% pure by GC. acgpubs.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. CD is particularly useful for studying the stereochemistry and conformation of molecules, especially those containing chromophores. While direct CD data for this compound were not prominently featured in the search results, CD spectroscopy is a recognized technique for the stereochemical analysis of organic molecules, including sesquiterpenes. thieme-connect.decolab.ws The application of CD can provide insights into the absolute configuration and conformational preferences of the molecule.

Data Tables

While detailed, assignable spectroscopic peak lists for this compound were not consistently available across the search results, the types of data obtained from these techniques can be represented conceptually in tables.

Table 1: Summary of Spectroscopic Data for Guaia-6,9-diene

| Technique | Information Provided | Key Findings (Based on Search Results) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula, exact mass, fragmentation pattern | Molecular Formula: C₁₅H₂₄ nih.govcimapbioinfo.innist.govnist.gov, Monoisotopic Mass: 204.187801 Da uni.luwikidata.org, GC-MS peaks: m/z 105, 119, 161 nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structure, connectivity, functional groups, stereochemistry | Used for unambiguous structural determination acgpubs.orgresearchgate.net. 1D and 2D experiments applied acgpubs.org. |

| Infrared (IR) Spectroscopy | Functional groups | Vapor phase spectra available nih.gov. Indicates C-H and C=C vibrations. |

Table 2: Summary of Chiral Analysis Data for this compound

| Technique | Information Provided | Key Findings (Based on Search Results) |

| Gas Chromatography with Chiral Stationary Phases | Enantiomeric separation and distribution | Used in the analysis of essential oils containing Guaia-6,9-diene researchgate.netresearchgate.netstuba.skmdpi.com. |

| Optical Rotation | Optical activity, purity | Optical Rotation: -41.6 (c= 1.5 g/100mL in EtOH, 80% purity) acgpubs.org. |

| Circular Dichroism (CD) | Stereochemistry, conformation | Used for stereochemical analysis of organic molecules thieme-connect.decolab.ws. |

Detailed Research Findings

Research on this compound often focuses on its presence in natural sources, particularly essential oils, and its role as a potential chemical marker. Studies have utilized GC/MS to identify Guaia-6,9-diene in essential oils from plants like Pelargonium graveolens (geranium oil) and Peucedanum tauricum. acgpubs.orgresearchgate.netmdpi.comd-nb.inforesearchgate.netresearchgate.net The presence or absence of Guaia-6,9-diene has been suggested as an indicator of the cultivar or geographical origin of geranium oil. acgpubs.orgresearchgate.netresearchgate.net For example, it is reported to be prominent in geranium oils from Reunion (Bourbon) and China, while less present in oils from Africa and Egypt. acgpubs.orgresearchgate.netresearchgate.net The International Organization for Standardization (ISO 11024-1) specifies the presence of guaia-6,9-diene in Bourbon geranium oil. acgpubs.orgresearchgate.net

The ambiguity surrounding the absolute stereochemistry of Guaia-6,9-diene in earlier literature has been addressed through isolation, NMR characterization, and optical rotation measurements. acgpubs.orgresearchgate.net These studies underscore the importance of comprehensive analytical techniques for the unambiguous determination of the structure and stereochemistry of such sesquiterpenes when used as chemical markers. acgpubs.orgresearchgate.net

Conformational Analysis using Computational Methods (e.g., Molecular Mechanics, Density Functional Theory)

Conformational analysis is a fundamental aspect of understanding the properties and reactivity of flexible molecules. For a complex bicyclic sesquiterpene like this compound, which possesses multiple rotatable bonds and ring systems, a comprehensive exploration of its conformational space is crucial. Computational methods, such as Molecular Mechanics (MM) and Density Functional Theory (DFT), are indispensable tools for this purpose iupac.org.

Molecular Mechanics methods employ classical physics to model molecular interactions and calculate potential energies based on force fields. These methods are computationally less expensive and are often used for initial conformational searches to identify a wide range of possible low-energy conformers. By systematically varying dihedral angles and using algorithms like systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations, MM can generate an ensemble of conformers. iupac.orgmdpi.com

Following an initial MM conformational search, the resulting low-energy conformers are typically subjected to optimization using quantum mechanical methods like Density Functional Theory. DFT calculations provide a more accurate description of the electronic structure and energies of the conformers. DFT can refine the geometries obtained from MM and provide more reliable relative energies, allowing for the identification of the most stable conformers. iupac.orgmdpi.com

For flexible molecules, the conformational landscape can be complex, with numerous local energy minima. Identifying all relevant low-energy conformers is critical because the physical and chemical properties of a compound can be influenced by the populations of its various conformers at a given temperature. The relative populations of conformers can be estimated using Boltzmann statistics based on their calculated free energies.

Generation of an initial set of conformers using a robust conformational search algorithm with a suitable Molecular Mechanics force field.

Optimization of the obtained conformers using Density Functional Theory at an appropriate level of theory and basis set.

Calculation of relative energies (e.g., electronic energies, zero-point vibrational energies, thermal energies, and Gibbs free energies) for the optimized conformers.

Analysis of the structural parameters (e.g., dihedral angles, bond lengths, bond angles) of the low-energy conformers.

Determination of the relative populations of the stable conformers at relevant temperatures.

Mechanistic Investigations of Biological Activities in Preclinical Models

Anti-inflammatory Response Mechanisms

Studies investigating the anti-inflammatory properties of essential oils containing (-)-Guaia-6,9-diene have shed light on potential mechanisms involving the modulation of inflammatory mediators and the inhibition of key signaling pathways.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, Nitric Oxide, iNOS)

Essential oils containing this compound have been shown to influence the levels of pro-inflammatory mediators. For instance, Citri Reticulatae Pericarpium essential oil (CRPEO), which contains Guaia-6,9-diene (B1238967), significantly downregulated the mRNA expression of inflammatory factors such as TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net Compared to a control group, the mRNA level of TNF-α in the model group increased significantly, but treatment with CRPEO at various concentrations effectively inhibited this increase. nih.gov Similarly, CRPEO reduced the production of pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, IL-1β, and nitric oxide (NO). nih.gov

Antimicrobial Efficacy and Molecular Targets

This compound has been associated with antimicrobial activity against various pathogens, with investigations exploring its effects on bacteria, viruses, and fungi.

Antibacterial Activity Against Specific Pathogens (e.g., E. coli, Staphylococcus aureus)

Essential oils containing this compound have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. Geranium essential oil, which includes Guaia-6,9-diene, has shown activity against clinically significant human pathogens such as Staphylococcus aureus and Escherichia coli. mdpi.com Studies using the agar (B569324) disc diffusion method have shown inhibition zones against these bacteria. researchgate.netunipi.it For example, N. jatamansi essential oil, containing Guaia-6,9-diene, showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with notable inhibition zones observed. researchgate.net Similarly, essential oil from Helichrysum araxinum, also containing Guaia-6,9-diene, showed moderate antibacterial activity against staphylococcal strains and E. coli. unipi.it The mechanism of action for some essential oils containing this compound involves effects on the bacterial cytoplasmic membrane, leading to loss of integrity and increased permeability. researchgate.net

Here is a table summarizing some antibacterial activity data:

| Source of Essential Oil | Key Compound(s) Including Guaia-6,9-diene | Tested Bacteria | Inhibition Zone (mm) or Activity | Source |

| N. jatamansi EO | Guaia-6,9-diene (11.96%) | Staphylococcus aureus | 34 ± 1.0 | researchgate.net |

| N. jatamansi EO | Guaia-6,9-diene (11.96%) | Escherichia coli | 31 ± 1.5 | researchgate.net |

| Helichrysum araxinum EO | Guaia-6,9-diene (7.3%) | Staphylococcus aureus | 8 (agar disk diffusion) | unipi.it |

| Helichrysum araxinum EO | Guaia-6,9-diene (7.3%) | Staphylococcus pseudointermedius | 8 (agar disk diffusion) | unipi.it |

| Helichrysum araxinum EO | Guaia-6,9-diene (7.3%) | Escherichia coli | Activity observed | unipi.it |

| Pelargonium graveolens EO | Guaia-6,9-diene (1.06-7.06%) | Staphylococcus aureus | Comparable inhibition to antibiotic | nih.gov |

| Pelargonium graveolens EO | Guaia-6,9-diene (1.06-7.06%) | Pseudomonas aeruginosa | Comparable inhibition to antibiotic | nih.gov |

| Pelargonium graveolens EO | Guaia-6,9-diene (2.9%) | Escherichia coli | Extremely sensitive | sapub.org |

Antiviral Properties and Binding Affinity to Viral Proteins (e.g., SARS-CoV-2 Mpro)

In silico studies have explored the potential antiviral properties of compounds found in essential oils, including Guaia-6,9-diene, particularly against SARS-CoV-2. Molecular docking studies have investigated the binding affinity of Guaia-6,9-diene to key viral proteins like the SARS-CoV-2 main protease (Mpro). researchgate.netcerist.dzagoramundi.fr While other compounds in these essential oils may show stronger binding affinities, Guaia-6,9-diene has been included in panels of compounds evaluated for their potential inhibitory effects on viral replication enzymes. researchgate.netcerist.dz These studies suggest a potential for Guaia-6,9-diene to interact with viral targets, although further experimental validation is needed.

Antifungal Activity Investigations

Essential oils containing this compound have also been investigated for their antifungal properties. Pelargonium essential oil, which contains Guaia-6,9-diene, exhibited considerable inhibitory effects against Candida albicans, with complete inhibition of fungal development observed in some cases. nih.gov Other studies on essential oils containing this compound, such as those from Syzygium caryophyllatum and Psidium cattleianum, have also reported antifungal activity against Candida species and other fungi. currentsci.comniscpr.res.in

Here is a table summarizing some antifungal activity data:

| Source of Essential Oil | Key Compound(s) Including Guaia-6,9-diene | Tested Fungi | Activity / Inhibition | Source |

| Pelargonium roseum EO | Guaia-6,9-diene (1.06-7.06%) | Candida albicans | Complete inhibition | nih.gov |

| Syzygium caryophyllatum EO | Guaia-6,9-diene (0.5%) | Candida albicans | Significant activity | niscpr.res.in |

| Psidium cattleianum EO | Guaia-6,9-diene | Candida spp. | Antifungal activity | currentsci.com |

| Helichrysum araxinum EO | Guaia-6,9-diene (7.3%) | Mold | Moderate activity | unipi.it |

Antioxidant System Modulation

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Guaia-6,9-diene has been detected as a component in essential oils and extracts that demonstrate free radical scavenging activity. For instance, it was identified in six Lamiaceae essential oils which exhibited satisfactory antioxidant activity when evaluated using the DPPH free radical scavenging capacity assay. sci-hub.se The IC50 values for these essential oils ranged from 4.88 to 13.89 μg/mL, compared to Trolox C with an IC50 of 13.83 μg/mL. sci-hub.se Guaia-6,9-diene was also found in trace amounts in the essential oil of Pelargonium radens, and other Pelargonium species extracts containing guaia-6,9-diene have shown DPPH-scavenging activity. Additionally, methanolic extracts of Aristolochia baetica and A. paucinervis, containing guaia-6,9-diene, demonstrated promising DPPH activity with IC50 values of 150 ± 8 μg/ml and 160 ± 10 μg/ml, respectively, compared to ascorbic acid (IC50 = 25 ± 3 μg/ml). While these studies indicate that Guaia-6,9-diene is present in antioxidant-active mixtures, the specific contribution and direct free radical scavenging capacity of isolated this compound were not explicitly detailed in these sources.

Impact on Cellular Oxidative Stress Markers

Essential oils containing Guaia-6,9-diene have been explored for their effects on cellular oxidative stress markers, often in the context of anti-inflammatory responses. Citrus bergamia essential oil (CBEO), which lists Guaia-6,9-Diene as a primary constituent (11.52%), showed inhibition effects on the production of inflammatory mediators such as nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. Modulation of NO levels can be indicative of an impact on cellular oxidative stress. However, the direct impact of isolated this compound on specific cellular oxidative stress markers requires further investigation.

Vasodilatory Effects and Vascular Smooth Muscle Relaxation Pathways

Natural products containing Guaia-6,9-diene have been investigated for their potential effects on the vascular system, particularly concerning vasodilation.

Guaia-6,9-diene is a component of the essential oil of Nardostachys jatamansi (EONJ), which has demonstrated significant vasodilatory effects. The relative content of guaia-6,9-diene in different samples of EONJ varied, being detected at concentrations up to 8.22%.

Receptor Interactions (e.g., NOS3, PTGS2)

Network pharmacology analysis conducted on the essential oil of Nardostachys jatamansi, which contains guaia-6,9-diene, suggested that NOS3 (Nitric Oxide Synthase 3) and PTGS2 (Prostaglandin-endoperoxide Synthase 2) may be crucial targets for the essential oil's effects against hypertension. It is hypothesized that compounds within the essential oil could promote or induce the activity of these enzymes, leading to enhanced vasodilation. However, these findings are based on the analysis of the complex essential oil, and direct evidence of isolated this compound specifically interacting with or modulating NOS3 or PTGS2 was not provided in the examined literature.

Cellular Mechanisms of Vasorelaxation

Studies on the vasodilatory effects of essential oils containing guaia-6,9-diene have utilized methods involving the precontraction of aortic rings with agents like U46619, followed by the cumulative addition of the essential oil to measure relaxation rates. The observed vasorelaxation activity of the Nardostachys jatamansi essential oil is proposed to involve the modulation of pathways such as lipid and atherosclerosis signaling and the PI3K-AKT pathways, based on KEGG pathway enrichment analysis. While this compound is present in this essential oil, the specific cellular mechanisms by which the isolated compound might induce vasorelaxation or contribute to these pathway modulations are not detailed in the available search results. Other compounds in the essential oil, such as (-)-aristolone and kanshone H, were identified as major constituents with significant vasodilation properties.

Enzyme Inhibition Studies (e.g., Cholinesterases, DNA Gyrase B)

Advanced Analytical Methodologies for Detection and Quantification of Guaia 6,9 Diene

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profile Analysis

GC-MS is a widely employed technique for the chemical profiling of complex mixtures containing (-)-guaia-6,9-diene, such as essential oils and plant extracts acgpubs.orgacgpubs.orgnih.govmdpi.comresearchgate.netredalyc.orgresearchgate.netthegoodscentscompany.comresearchgate.netresearchgate.netjpht.inresearchgate.netperfumerflavorist.comrjor.roresearchgate.netnih.govd-nb.infocurrentsci.commdpi.com. This method allows for the separation of numerous volatile and semi-volatile compounds present in a sample based on their interaction with the stationary phase of the GC column and their volatility. Following separation, the mass spectrometer detects the eluting compounds, providing mass spectra that serve as fingerprints for identification.

Studies have utilized GC-MS to identify this compound in various natural sources, including Pelargonium graveolens essential oil acgpubs.orgacgpubs.orgresearchgate.netrjor.ro, Pseudognaphalium gaudichaudianum essential oil redalyc.org, Peucedanum tauricum mdpi.com, Jeju citrus fruits researchgate.net, processed pineapple waste jpht.in, tomato leaves researchgate.net, Pinus sylvestris essential oil mdpi.com, and Araucaria brasiliensis essential oil nih.gov. The mass spectrum of guaia-6,9-diene (B1238967) typically shows characteristic ions that aid in its identification nih.gov.

Retention Index Determination and Database Matching

For enhanced confidence in identification, particularly within complex chromatograms, retention indices (RIs) are used in conjunction with mass spectra nih.govresearchgate.netresearchgate.netnih.govd-nb.infoboku.ac.at. Retention index, often Kovats Retention Index, is a measure of the retention time of a compound relative to the retention times of a series of n-alkanes analyzed under the same GC conditions. This provides a standardized value that is less dependent on minor variations in chromatographic parameters compared to raw retention times.

Databases, such as the NIST Mass Spectrometry Data Center, store mass spectra and retention index data for a vast number of compounds, including guaia-6,9-diene nih.govresearchgate.net. By comparing the mass spectrum and retention index of an unknown peak in a sample chromatogram to entries in these databases, analysts can identify the compound. For this compound, reported Kovats Retention Indices on standard non-polar columns are around 1432-1450 nih.gov. Studies confirm the use of NIST libraries for identifying compounds like guaia-6,9-diene in essential oils analyzed by GC-MS researchgate.netnih.gov.

Selected Ion Monitoring (SIM) for Targeted Quantification

While full-scan GC-MS provides a comprehensive profile, Selected Ion Monitoring (SIM) offers increased sensitivity and selectivity for the quantification of target compounds like this compound nih.gov. In SIM mode, the mass spectrometer is programmed to monitor only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte rather than scanning a wide mass range. This reduces noise and enhances the signal-to-noise ratio for the selected ions, allowing for lower detection limits and more accurate quantification, especially when the target compound is present at low concentrations or in a complex matrix.

For sesquiterpenes like guaia-6,9-diene (molecular weight 204), SIM methods can be optimized to monitor characteristic ions, potentially including the molecular ion (m/z 204) and abundant fragment ions nih.govnih.gov. One study utilizing GC-MS with SIM for analyzing labeled volatile compounds included a SIM window for sesquiterpenes, monitoring ions in the m/z 204-206 range nih.gov. This demonstrates the applicability of SIM for the targeted analysis of guaia-6,9-diene.

Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry (GC×GC–MS) for Complex Mixture Analysis

For highly complex samples containing numerous isomers and coeluting compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS provides significantly improved separation power compared to one-dimensional GC-MS researchgate.netboku.ac.atscribd.com. GC×GC utilizes two different capillary columns connected in series, often with different stationary phase polarities. Compounds eluting from the first column are subjected to a secondary separation on the second column, providing a much higher peak capacity and better resolution of components in intricate mixtures like essential oils.

The enhanced separation offered by GC×GC-MS is particularly beneficial for analyzing the sesquiterpene fraction of natural extracts, where many isomers with similar mass spectra may be present scribd.com. While specific detailed applications of GC×GC-MS solely focused on the quantification of this compound were not extensively detailed in the provided results, the technique's application to complex terpene mixtures, including sesquiterpenes, is evident researchgate.netboku.ac.atscribd.com. This suggests its potential for resolving this compound from closely eluting isomers, leading to more accurate identification and quantification in challenging samples.

Application in Authentication and Quality Control of Natural Extracts

The chemical composition of natural extracts, particularly essential oils, can vary significantly depending on factors such as plant species, cultivar, geographical origin, and environmental conditions acgpubs.orgresearchgate.netmdpi.com. Analyzing the profile of key chemical markers, including sesquiterpenes like this compound, is crucial for authentication, quality control, and preventing adulteration acgpubs.orgacgpubs.orgresearchgate.netresearchgate.netmdpi.com.

Sesquiterpene Markers for Plant Cultivar and Origin Differentiation

This compound has been identified as a valuable sesquiterpene marker for differentiating between cultivars and geographical origins of certain plants acgpubs.orgacgpubs.orgredalyc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. For instance, in Pelargonium graveolens essential oil (geranium oil), the presence and concentration of this compound, often alongside (-)-10-epi-γ-eudesmol, can indicate the origin of the oil acgpubs.orgacgpubs.orgresearchgate.net. Guaia-6,9-diene is reported to be prominent in geranium oils from Reunion (Bourbon) and China, while (-)-10-epi-γ-eudesmol is more characteristic of oils from Africa and Egypt acgpubs.orgresearchgate.net.

A study on Pinus sylvestris essential oils also demonstrated that sesquiterpene patterns, including the presence of guaia-6,9-diene, could be used to differentiate essential oils based on their geographical origin mdpi.comresearchgate.net. Specifically, Danish Pinus sylvestris essential oils were characterized by the presence of guaia-6,9-diene mdpi.comresearchgate.net.

Data illustrating the variation in guaia-6,9-diene content across different origins of Pelargonium graveolens essential oil highlights its utility as a marker:

| Origin of Pelargonium graveolens Essential Oil | Presence of this compound |

| Reunion (Bourbon) | Prominent |

| China | Prominent |

| Africa | Absent or Low |

| Egypt | Absent or Low |

Standardization and Chemotaxonomic Applications

The use of this compound as a marker extends to standardization and chemotaxonomic applications acgpubs.orgacgpubs.orgmdpi.comredalyc.orgresearchgate.net. Standardization of natural extracts ensures consistency in composition and quality, which is vital for their use in various industries. By quantifying marker compounds like this compound, producers and regulatory bodies can establish quality standards for essential oils and extracts.

Chemotaxonomy involves the classification of organisms based on their chemical constituents mdpi.comup.ac.za. The unique profile of secondary metabolites, including sesquiterpenes, can provide valuable information for taxonomic differentiation. The presence or absence and the relative abundance of this compound in different plant species or within different populations of the same species can serve as a chemotaxonomic marker mdpi.comresearchgate.netd-nb.info. For example, the presence of guaia-6,9-diene, along with other sesquiterpenes, has been noted as chemotaxonomically characteristic of Peucedanum tauricum mdpi.com. Similarly, its detection in specific citrus varieties contributes to understanding their chemical profiles researchgate.net.

The analysis of these markers using techniques like GC-MS contributes to a better understanding of the chemical diversity within plant species and aids in their proper classification and authentication.

Computational and Theoretical Chemical Investigations of Guaia 6,9 Diene

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Affinities and Molecular Recognition Events

A review of scientific literature did not yield specific studies on the molecular docking of (-)-Guaia-6,9-diene to predict its binding affinities with any particular protein targets. While molecular docking is a common approach to evaluate the interaction between a ligand like this compound and a protein, specific binding energy values (e.g., in kcal/mol) and the molecular recognition events at the atomic level have not been reported for this compound.

Identification of Key Interacting Residues in Protein Active Sites

There is no available research that identifies key interacting amino acid residues in the active sites of specific proteins with this compound. Such studies would typically involve docking the compound into the binding pocket of a target protein and analyzing the resulting poses to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Without specific molecular docking studies, the key residues responsible for a potential interaction remain unidentified.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, vibrational frequencies, and the energies of reaction intermediates.

Intrinsic Energetics of Reaction Intermediates (e.g., Carbocations)

No specific quantum chemical calculations detailing the intrinsic energetics of reaction intermediates, such as carbocations, formed from this compound were found in the scientific literature. Such studies would be valuable for understanding the reaction mechanisms and potential biosynthetic pathways involving this sesquiterpene.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational dynamics and stability of molecules over time. A search of the available scientific literature did not reveal any molecular dynamics simulation studies specifically focused on this compound. Therefore, information regarding its conformational flexibility, stability of different conformers, and dynamic behavior in various solvent environments is not available.

Network Pharmacology Approaches for Multi-Target Analysis and Pathway Mapping

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network level. It helps in identifying multiple targets for a compound and mapping the biological pathways they influence. While some studies have applied network pharmacology to the broader class of sesquiterpenes, no specific network pharmacology analysis for this compound has been published. innovareacademics.inmdpi.comnih.gov Consequently, there is no available data on its potential multiple protein targets or the biological pathways it might modulate.

Ecological and Environmental Context of Guaia 6,9 Diene

Role as Volatile Organic Compounds (VOCs) in Plant-Environment Interactions

(-)-Guaia-6,9-diene functions as a volatile organic compound (VOC) in certain plant species. VOCs are crucial mediators in the interactions between plants and their environment, influencing processes such as attracting pollinators or repelling herbivores.

Studies on Pelargonium species, commonly known as geraniums, have identified this compound as a component of their essential oils and volatile emissions. In Pelargonium 'Endsleigh' flowers, Guaia-6,9-diene (B1238967) was found to be a major volatile compound, representing a significant percentage of the identified VOCs. cnr.itresearchgate.net The total VOC emissions in these flowers were observed to decrease during different stages of flower development. cnr.it

The presence and concentration of Guaia-6,9-diene in plant essential oils can be influenced by various factors, including the plant's genetic variety, growing environment, harvest time, and the specific plant organ used for extraction. nih.govresearchgate.net For instance, different varieties of Pelargonium graveolens (rose geranium) from various geographical origins exhibit different proportions of key essential oil compounds, including Guaia-6,9-diene. mdpi.comusamv.ro Environmental factors such as nutrient availability can also impact the concentration of Guaia-6,9-diene in plants like rose geranium. researchgate.netaloki.hu

Research on Peucedanum tauricum also detected Guaia-6,9-diene in both the essential oil and headspace volatile fractions of different plant parts, with varying amounts depending on the phenological period and organ. mdpi.com

The biosynthesis of sesquiterpenes like Guaia-6,9-diene in plants involves complex pathways. Studies using deuterium (B1214612) labeling in grape berry exocarp (Vitis vinifera) have provided insights into the incorporation of precursors during the biosynthesis of Guaia-6-9-diene, suggesting specific cyclization mechanisms catalyzed by terpene synthases. nih.gov

Table 1 shows the percentage of Guaia-6,9-diene in the essential oil of different Pelargonium graveolens varieties.

| Pelargonium graveolens Variety/Origin | Guaia-6,9-diene Percentage (%) | Source |

| Bourbon (Reunion Island or Madagascar) | 5-7 | mdpi.com |

| Indian/Chinese | Not specified as major component | researchgate.netmdpi.com |

| African (Algeria, Morocco, Egypt) | Not specified as major component | mdpi.com |

Table 2 presents the relative abundance of Guaia-6,9-diene in the volatile organic compounds emitted by Pelargonium 'Endsleigh' flowers at full bloom.

| Compound | Relative Abundance (%) | Source |

| Guaia-6,9-diene | 54.99 | researchgate.net |

| 3-Carene | 11.25 | researchgate.net |

| β-Caryophyllene | 5.49 | researchgate.net |

| Cadina-1(10),4-diene | 4.70 | researchgate.net |

| Germacrene D | 1.43 | researchgate.net |

Table 3 indicates the presence of Guaia-6,9-diene in Peucedanum tauricum during different phenological periods and in different plant parts.

| Plant Part / Phenological Period | Fraction | Guaia-6,9-diene Presence | Amount (%) | Source |

| Leaves (L1) | Headspace (HS) | Detected | 1.9 | mdpi.com |

| Flowers (FL) | Headspace (HS) | Detected | 4.0 | mdpi.com |

| Inflorescence (IF) | Headspace (HS) | Detected | Not specified | mdpi.com |

| Inflorescence (IF) | Hydrodistillation (HD) | Detected | Not specified | mdpi.com |

| Mature Fruits (MF) | Headspace (HS) | Detected | Not specified | mdpi.com |

| Mature Fruits (MF) | Hydrodistillation (HD) | Detected | 2-2.4 | mdpi.com |

Potential as Chemical Signals or Defensive Compounds in Ecosystems

As a VOC, this compound has the potential to act as a chemical signal within ecosystems. Plant volatile organic compounds play roles in mediating interactions with other organisms, including attraction of beneficial insects (e.g., pollinators, predators, parasitoids) or deterrence of herbivores and pathogens. While the specific signaling functions of this compound have not been extensively documented, its presence in plant emissions suggests a potential role in these ecological interactions.

Terpenes, including sesquiterpenes like Guaia-6,9-diene, are known to have various biological activities, including antimicrobial properties. researchgate.net Essential oils containing Guaia-6,9-diene have been investigated for such activities. nih.gov For example, essential oils from Lamiaceae plants containing Guaia-6,9-diene among other compounds have been evaluated for biological activities such as anti-inflammatory and antitumor effects. nih.gov

The accumulation of essential oils, which include compounds like Guaia-6,9-diene, can be influenced by biotic and abiotic stress factors, suggesting a potential defensive role. ajfand.net Plants may increase the production of these secondary metabolites in response to environmental challenges. ajfand.net

While direct evidence specifically detailing the role of this compound as a standalone chemical signal for inter-species communication or as a primary defensive compound is limited in the provided search results, its classification as a volatile sesquiterpene found in plant essential oils strongly suggests its involvement in the complex chemical ecology of the plants that produce it. Further research is needed to fully elucidate the specific signaling and defensive functions of this particular compound in various ecosystems.

Future Research Directions and Translational Perspectives for Guaia 6,9 Diene

Elucidation of Remaining Biosynthetic Steps and Enzyme Discovery

While some aspects of sesquiterpene biosynthesis are understood, the complete enzymatic pathway leading specifically to (-)-Guaia-6,9-diene in its natural producers is not fully elucidated. Studies have proposed reaction pathways involving intermediates like germacrene C. beilstein-journals.orgnih.gov Further research is needed to identify all the specific enzymes involved in the cyclization and subsequent modifications of farnesyl diphosphate (B83284) (FPP) that yield the guaiane (B1240927) skeleton with the specific double bond positions and stereochemistry of this compound. nih.gov This involves enzyme discovery, gene cloning, and functional characterization of terpene synthases and potentially other modifying enzymes. Understanding these steps is crucial for potential metabolic engineering efforts to enhance production in native or heterologous hosts.

Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Studies

The development of advanced synthetic methodologies for this compound and its analogs is essential for comprehensive structure-activity relationship (SAR) studies. While total and formal syntheses of related guaiane sesquiterpenoids like englerin A have been explored, often these multi-step processes are tedious for large-scale production or systematic structural variations. chemrxiv.org Developing more concise and efficient synthetic routes, potentially combining microbial and chemical synthesis, could provide access to a wider range of derivatives. chemrxiv.orgcjnmcpu.com This would enable researchers to systematically modify the structure of this compound and evaluate how these changes impact its biological activities, leading to the identification of more potent or selective analogs.

In-depth Mechanistic Studies of Biological Activities in Controlled in vivo Animal Models

Although this compound is a component of natural extracts that have shown biological activities, in-depth mechanistic studies of its specific effects in controlled in vivo animal models are required. Research on related compounds and extracts containing this compound highlights the need for chemical characterization of extracts and mechanistic investigations to understand the contribution of individual compounds to observed pharmacological properties. frontiersin.org Future studies should focus on administering purified this compound to animal models to investigate its bioavailability, metabolism, target engagement, and the cellular and molecular mechanisms underlying any observed biological effects. This is critical for validating in vitro findings and assessing the translational potential of this compound.

Exploration of New Natural Sources and Sustainable Bioproduction Strategies

Exploring new natural sources and developing sustainable bioproduction strategies are important for ensuring a reliable and potentially scalable supply of this compound. Currently, it is found in plants like Pelargonium graveolens and Peucedanum tauricum. mdpi.commdpi.com Identifying other natural sources with higher yields or more accessible cultivation could be beneficial. Furthermore, developing sustainable bioproduction methods, such as engineered microorganisms (e.g., yeast or E. coli) or plant cell cultures, offers an alternative to traditional extraction from potentially slow-growing or geographically limited plant sources. chemrxiv.org Optimizing these bioproduction systems through metabolic engineering and fermentation process development could lead to cost-effective and environmentally friendly production of this compound.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying and characterizing (-)-Guaia-6,9-diene in natural extracts?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) to separate sesquiterpenes. Compare retention indices and mass spectra against databases like NIST Chemistry WebBook . Confirm stereochemistry via nuclear magnetic resonance (NMR), focusing on δ 1.6–2.2 ppm (methyl groups) and δ 5.2–5.8 ppm (olefinic protons). Cross-validate with authentic standards or published spectra for guaiane-type sesquiterpenes .

Q. How is this compound biosynthesized in plants?

- Methodological Answer : The compound originates from farnesyl diphosphate (FPP) via sesquiterpene synthases. In Abies grandis, δ-selinene synthase catalyzes cyclization of FPP to form guaiane skeletons. Use isotopic labeling (e.g., -mevalonate) and enzyme assays with recombinant synthases to track carbon rearrangements. Analyze intermediates via tandem MS (LC-MS/MS) .

Q. What are the natural sources of this compound, and how does its abundance vary?

- Methodological Answer : Extract essential oils from Pelargonium graveolens (rose geranium) or Ocimum species using hydrodistillation. Quantify via GC-FID with internal standards (e.g., n-alkanes). Reported concentrations range from 0.01% in Citrus aurantium to 1.5% in geranium oils, depending on chemotypes and extraction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound and its isomers (e.g., guaia-3,9-diene)?

- Methodological Answer : Perform 2D-NMR (HSQC, HMBC, and NOESY) to distinguish regioisomers. For guaia-6,9-diene, observe NOE correlations between H-6 and H-9 protons. Compare calculated vs. experimental IR spectra using density functional theory (DFT) to confirm double-bond positions. Validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies optimize the yield of this compound in heterologous biosynthesis systems?

- Methodological Answer : Engineer E. coli or yeast strains with FPP-overproducing pathways (e.g., mevalonate pathway optimization). Co-express Abies grandis δ-selinene synthase and cytochrome P450 reductases to enhance cyclization efficiency. Monitor terpene production using headspace solid-phase microextraction (SPME) coupled with GC-MS. Adjust fermentation conditions (pH, aeration) to reduce toxicity .

Q. How do thermodynamic properties (e.g., Gibbs free energy) influence the stability of this compound in storage?

- Methodological Answer : Calculate ΔfG° using computational tools like MetaCyc . Experimentally, assess degradation kinetics via accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Add antioxidants (e.g., BHT) or store under nitrogen to mitigate oxidation. Compare activation energies () of degradation pathways via Arrhenius plots .

Q. What analytical challenges arise when quantifying this compound in trace concentrations, and how are they addressed?

- Methodological Answer : Use selective ion monitoring (SIM) in GC-MS to enhance sensitivity (LOD < 0.1 ppm). Employ matrix-matched calibration to correct for co-eluting terpenes in plant extracts. Validate precision (RSD < 5%) and recovery (>90%) using spiked samples. For ultra-trace analysis, consider derivatization with dimethyl disulfide to stabilize olefins .

Q. How can computational modeling predict the ecological role of this compound in plant-insect interactions?

- Methodological Answer : Perform molecular docking studies with insect olfactory receptors (e.g., Drosophila Orco) using AutoDock Vina. Validate predictions via electroantennography (EAD) and wind tunnel assays. Compare emission rates (ng/hour) from intact vs. herbivore-damaged plants using dynamic headspace sampling .

Methodological Considerations

- Literature Review : Prioritize primary sources from journals like Phytochemistry or Journal of Natural Products. Cross-reference with NIST and MetaCyc for physicochemical data .

- Experimental Design : Use factorial designs to test extraction parameters (solvent, temperature). Apply ANOVA and Tukey’s HSD for statistical validation .

- Data Contradictions : Replicate experiments across independent labs. Share raw spectra via repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.